molecular formula C12H16BrNO3 B13499117 tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate

Cat. No.: B13499117
M. Wt: 302.16 g/mol
InChI Key: BUNHPAXQMUQZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is a brominated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with bromine (Br) at the 3-position and a methoxy (OCH₃) group at the 5-position. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Its bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group contributes electron-donating effects, influencing reactivity and regioselectivity .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-methoxyphenyl)carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-5-8(13)6-10(7-9)16-4/h5-7H,1-4H3,(H,14,15)

InChI Key

BUNHPAXQMUQZIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OC

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Nucleophilic Amine Protection

Methodology:

  • Step 1: Protection of amino groups (if starting from amino precursors) with Boc2O in the presence of a base (e.g., NaH, Na2CO3) in an inert solvent like DMF or DCM.
  • Step 2: Halogenation of the aromatic ring, specifically bromination at the 3-position, using N-bromosuccinimide (NBS) under radical conditions or electrophilic aromatic substitution, depending on the starting material.

Research Evidence:

  • In a study involving phenolic precursors, Boc protection was achieved by stirring phenol derivatives with Boc2O and a base at room temperature, resulting in high yields of N-Boc protected phenols, which were then brominated at the desired position.

Halogenation of Aromatic Precursors

  • Bromination at the 3-position of the aromatic ring is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under light irradiation.
  • For example, phenol derivatives with a methoxy group at the 5-position undergo regioselective bromination at the 3-position due to activating and directing effects.

Carbamate Formation via Coupling of Phenols or Amines

  • When starting from phenol derivatives, carbamate formation involves reacting the phenol with Boc2O in the presence of a base, leading to phenolic carbamates.
  • Alternatively, if starting from amino precursors, direct coupling with Boc2O under mild conditions yields the carbamate.

Optimized Synthetic Pathway

Based on literature, an optimized pathway involves:

Step Reaction Conditions Purpose Reference
1 Bromination of 3-methoxyphenol NBS, AIBN, reflux Regioselective bromination at 3-position
2 Protection of amino group (if applicable) Boc2O, NaH, DCM/DMF, 0°C to room temp Formation of N-Boc derivative
3 Carbamate formation Boc2O, base (Na2CO3), DCM/THF Formation of tert-butyl carbamate
4 Purification Column chromatography Isolate tert-butyl (3-bromo-5-methoxyphenyl)carbamate

Reaction Conditions and Yields

Parameter Typical Range Notes Source
Temperature 0°C to room temperature For Boc protection and bromination
Solvent DCM, THF, DMF Based on step
Reaction time 2–24 hours Varies with step
Yield 70–85% For key steps

Alternative and Advanced Methods

  • One-pot synthesis approaches have been explored, where bromination and carbamate protection occur sequentially in a single vessel, reducing purification steps.
  • Microwave-assisted synthesis has been reported to accelerate bromination and carbamate formation, improving yields and reducing reaction times.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Direct N-Boc protection + Bromination Phenol or Aniline derivatives Boc2O, NBS Room temp to reflux Simplicity, high yield
Sequential bromination then carbamate 3-methoxyphenol NBS, Boc2O Controlled temperature High regioselectivity
One-pot synthesis Phenol derivatives NBS + Boc2O Microwave or conventional heating Efficiency, reduced purification

Notes on Purification and Characterization

  • Purification : Column chromatography using silica gel with hexane/ethyl acetate mixtures.
  • Characterization : Confirmed via NMR (¹H, ¹³C), IR, and HRMS, matching literature data for this compound.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic Substitution NaH, KOtBu, amines/thiols/alkoxidesSubstituted phenyl carbamates
Buchwald–Hartwig Coupling Pd catalysts, aryl boronic acidsBiaryl derivatives

Example :
Reaction with morpholine under basic conditions yields tert-butyl (3-morpholino-5-methoxyphenyl)carbamate, a precursor for kinase inhibitors.

Oxidation Reactions

The methoxy group at the 5-position can be oxidized to a carbonyl or carboxylic acid functionality.

Oxidation Pathways

Oxidizing AgentConditionsProduct
KMnO₄Acidic aqueous media5-Carboxyphenyl carbamate
CrO₃Acetic acid5-Formylphenyl carbamate

Case Study :
Oxidation with KMnO₄ in H₂SO₄ converts the methoxy group to a carboxylic acid, enabling further derivatization for drug candidates .

Reduction Reactions

The carbamate group is reducible to amines under specific conditions, while the bromine atom can participate in hydrogenolysis.

Reduction Pathways

Reducing AgentConditionsProduct
LiAlH₄Anhydrous THF3-Bromo-5-methoxyaniline
H₂/Pd-CEthanol, 50°CDehalogenated carbamate derivatives

Mechanistic Insight :
LiAlH₄ reduces the carbamate to an amine while retaining the bromine and methoxy substituents, critical for bioactive molecule synthesis.

Deprotection of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or reductive conditions to expose the free amine.

Deprotection Methods

MethodConditionsOutcome
HCl in dioxane4 M HCl, 25°C, 2hFree amine (quantitative yield)
Oxalyl chloride/MeOH3 equiv. oxalyl chloride, 1hMild deprotection without side reactions

Optimized Protocol :
Using oxalyl chloride in methanol achieves Boc removal in >90% yield, preserving sensitive functional groups .

Functionalization via Cross-Coupling

The bromine atom enables Suzuki, Sonogashira, and Ullmann couplings to construct complex architectures.

Cross-Coupling Examples

Reaction TypePartnersCatalystsApplications
Suzuki CouplingAryl boronic acidsPd(PPh₃)₄, K₂CO₃Biaryl-based drug scaffolds
Sonogashira CouplingTerminal alkynesPd/Cu, NEt₃Alkyne-functionalized probes

Synthetic Utility :
Coupling with 4-cyanophenylboronic acid generates fluorescent tags for bioimaging applications .

Stability and Reaction Selectivity

The carbamate group exhibits stability under basic conditions but hydrolyzes in strong acids. Competitive reactivity between bromine and methoxy groups is pH-dependent:

  • Basic conditions : Bromine substitution dominates.

  • Acidic conditions : Methoxy oxidation is favored.

Thermal Stability :
Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate has applications in chemistry, biology, medicine, and industry. It can serve as a tool for studying enzyme interactions, offering insights into biochemical pathways relevant to disease mechanisms.

Chemical Reactions
this compound can undergo substitution, oxidation, and reduction reactions.

  • Substitution Reactions The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). Products include substituted phenyl carbamates.
  • Oxidation Reactions The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction Reactions The carbamate group can be reduced to form amines, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Products include primary or secondary amines.

Scientific Research Applications

  • Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
  • Medicine It is investigated for potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
  • Industry It is used in the production of specialty chemicals and materials.

Mechanism of Action
The mechanism of action of this compound involves interaction with molecular targets like enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its targets.

Similar Compounds
Similar compounds include tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, tert-Butyl (4-bromo-5-methoxyphenyl)carbamate, and tert-Butyl (3-bromo-4-methoxyphenyl)carbamate. this compound is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which results in distinct chemical reactivity and biological activity compared to its isomers.

Biological Activity
this compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an antimycotic agent.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (3-bromo-5-methoxyphenyl)carbamate with analogous brominated carbamates, highlighting key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
This compound 78839-75-5 C₁₂H₁₄BrNO₃ 300.15 3-Br, 5-OCH₃ Bromine enables cross-coupling; methoxy enhances electron density .
tert-Butyl (4-bromo-2-methylphenyl)carbamate 71026-66-9 C₁₂H₁₄BrNO₂ 284.15 4-Br, 2-CH₃ Methyl group increases steric hindrance, reducing reactivity at the para position .
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 C₁₁H₁₂BrF₂NO₂ 308.12 5-Br, 2-F, 3-F Fluorine substituents enhance electronegativity, altering electronic properties .
tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate 1132940-57-8 C₁₆H₂₄BrNO₃ 358.27 3-Br, 4-OCH₃, 5-C(CH₃)₃ Bulky tert-butyl group increases steric bulk, affecting solubility and reactivity .

Key Observations :

  • Substituent Position : Bromine at the 3-position (vs. 4- or 5-position in analogs) influences regioselectivity in reactions like nucleophilic substitution or cross-coupling .
  • Electronic Effects : Methoxy (electron-donating) vs. fluorine (electron-withdrawing) substituents modulate the aromatic ring’s reactivity. For example, methoxy groups enhance ortho/para-directed electrophilic substitution, while fluorine directs meta .
  • Steric Effects : Bulky groups (e.g., tert-butyl in CAS 1132940-57-8) reduce reaction rates in sterically demanding processes, such as Buchwald-Hartwig amination .

Biological Activity

tert-Butyl (3-bromo-5-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimycotic agent. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A tert-butyl group
  • A bromo substituent at the 3-position
  • A methoxy group at the 5-position on the phenyl ring

This specific arrangement of substituents influences both its chemical reactivity and biological activity. The presence of the bromine and methoxy groups enhances its interaction with biological targets, making it a candidate for pharmacological exploration.

The mechanism of action for this compound primarily involves:

  • Enzyme Interaction : The carbamate group can form covalent bonds with active site residues of enzymes, which may lead to inhibition or modulation of enzyme activity. This interaction is facilitated by the electrophilic nature of the bromo group .
  • Binding Affinity : The structural features contribute to its binding affinity for various molecular targets, including enzymes and receptors involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly:

  • Antimycotic Activity : It has shown effectiveness against various fungal strains, suggesting potential utility in treating fungal infections.
  • Enzyme Inhibition : Studies have indicated that this compound can act as a probe to study enzyme-substrate interactions, providing insights into its role in modulating enzymatic activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimycoticEffective against various fungal strains
Enzyme InhibitionModulates enzyme activity through covalent interactions
Protein-Ligand BindingServes as a probe for studying interactions in biochemical pathways

Case Studies

  • Antifungal Efficacy : In a study evaluating the antifungal properties of various carbamate derivatives, this compound demonstrated potent activity against specific fungal strains, outperforming several known antifungal agents. The study highlighted the importance of the bromo and methoxy groups in enhancing antifungal efficacy.
  • Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound significantly inhibited specific target enzymes at low micromolar concentrations. This inhibition was attributed to the compound's ability to form stable complexes with enzyme active sites, thus blocking substrate access .

Pharmacological Implications

The biological activities exhibited by this compound suggest potential applications in drug development:

  • Drug Development : Its profile as an antimycotic agent positions it as a candidate for further pharmacological exploration aimed at developing new antifungal therapies.
  • Research Applications : As a tool for studying enzyme interactions, it can provide valuable insights into biochemical pathways relevant to disease mechanisms.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (3-bromo-5-methoxyphenyl)carbamate, and how can reaction yields be optimized?

Answer: The synthesis typically involves carbamate formation via coupling reactions. For example, tert-butyl carbamate derivatives can be synthesized using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for condensation with amines under anhydrous conditions . Optimizing reaction parameters (e.g., temperature control at 0–25°C, inert atmosphere, and stoichiometric ratios of reagents) is critical for yield improvement. Purity can be enhanced via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Monitoring reaction progress with TLC or LC-MS is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm molecular structure, with methoxy (-OCH3_3) and tert-butyl groups showing distinct peaks at ~3.8 ppm and ~1.4 ppm, respectively.
  • X-ray Crystallography : For solid-state analysis, SHELXL (a module of the SHELX suite) is widely used for structure refinement. Hydrogen-bonding interactions and halogen (Br) positioning can be resolved using high-resolution data .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ for C12_{12}H15_{15}BrNO3_3: ~316.02 Da) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction intermediates and competing pathways be analyzed during the synthesis of this compound?

Answer:

  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in tert-butyl groups) or kinetic studies can track intermediate formation.
  • Computational Modeling : DFT (Density Functional Theory) calculations predict transition states and energy barriers for key steps like carbamate bond formation .
  • In Situ Monitoring : ReactIR or HPLC-MS identifies transient intermediates, enabling real-time optimization .

Q. What crystallographic insights are critical for understanding the solid-state behavior of this compound?

Answer:

  • Hydrogen/Halogen Bonding : SHELXL-refined structures reveal intermolecular interactions (e.g., Br···O contacts) that influence crystal packing and stability .
  • Polymorphism Screening : Varying crystallization solvents (e.g., dichloromethane vs. methanol) can yield different polymorphs, analyzed via PXRD (Powder X-ray Diffraction) .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) correlates melting points with crystalline phases, aiding in formulation studies .

Q. How can computational tools predict the reactivity of this compound in complex reaction systems?

Answer:

  • Reactivity Descriptors : Fukui indices (derived from DFT) identify electrophilic/nucleophilic sites. The bromine atom and carbamate oxygen are key reactive centers .
  • Solvent Effects : COSMO-RS simulations model solvation effects, predicting solubility and reaction rates in polar aprotic solvents like DMF .
  • Docking Studies : For pharmaceutical intermediates, molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets, guiding SAR (Structure-Activity Relationship) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.